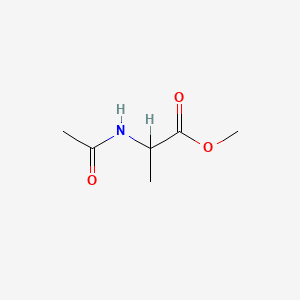

Methyl 2-acetamidopropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-acetamidopropanoate is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.158. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis : Methyl 2-acetamidopropanoate serves as a fundamental building block in the synthesis of peptides and complex organic molecules. It is particularly useful for creating derivatives through various chemical reactions such as hydrolysis, reduction, and substitution.

Biology

- Enzyme Mechanisms : The compound is employed in studying enzyme mechanisms and protein-ligand interactions. Its acetylamino group can participate in hydrogen bonding with enzymes, influencing their activity.

- Peptide Synthesis : It acts as a protected building block for synthesizing peptides containing D-alanine, which is essential for various biological functions. The compound can be incorporated into peptide chains using standard coupling methods and subsequently deprotected to reveal the free D-alanine residue.

Medicine

- Pharmaceutical Development : this compound is involved in developing pharmaceuticals, particularly those with chiral centers. Its role as an intermediate allows for the synthesis of biologically active compounds that can target specific pathways in diseases.

- Drug Delivery Systems : The compound's unique properties facilitate its use in drug delivery systems, enhancing the bioavailability of therapeutic agents.

Industry

- Production of Specialty Chemicals : It is utilized in producing fine chemicals and specialty materials, contributing to various industrial applications.

Data Table: Applications Summary

| Application Area | Specific Uses | Mechanism |

|---|---|---|

| Chemistry | Building block for peptide synthesis | Forms derivatives through hydrolysis, reduction |

| Biology | Study of enzyme mechanisms | Influences enzyme activity through hydrogen bonding |

| Medicine | Pharmaceutical development | Acts as an intermediate for biologically active compounds |

| Industry | Production of specialty chemicals | Utilized in various industrial applications |

Case Study 1: Peptide Synthesis

A study by Spivey and Gellman (2001) highlighted the use of this compound as a protected building block for synthesizing peptides containing D-alanine. This research demonstrated the compound's ability to facilitate the incorporation of D-amino acids into peptide sequences, thereby allowing further exploration of their therapeutic potential.

Case Study 2: Enzyme Interaction Studies

Research has shown that this compound can act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways. Its chiral nature allows selective interaction with biological targets, leading to distinct physiological effects.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Methyl 2-acetamidopropanoate undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

| Conditions | Reagents | Products | Mechanism |

|---|---|---|---|

| Acidic Hydrolysis | HCl/H₂O, reflux | 2-Acetamidopropanoic acid + Methanol | Acyl-oxygen cleavage (BAc1) |

| Basic Hydrolysis | NaOH/H₂O, reflux | 2-Acetamidopropanoate salt + Methanol | Bimolecular acyl-oxygen (BAc2) |

Under basic conditions, hydroxide ions attack the ester carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol and the carboxylate salt . Steric hindrance from the acetamido group slightly slows the reaction compared to simpler esters.

Reduction Reactions

The ester group can be reduced to a primary alcohol:

| Reagents | Conditions | Product |

|---|---|---|

| LiAlH₄ in dry THF | 0°C to rt, 4–6 h | 2-Acetamidopropanol |

| NaBH₄ (with CeCl₃·7H₂O) | Methanol, reflux | Partial reduction observed |

Lithium aluminum hydride (LiAlH₄) is most effective, achieving >90% conversion. The acetamido group remains intact during reduction.

Nucleophilic Substitution

The methyl ester participates in nucleophilic acyl substitution:

Transesterification

| Nucleophile | Conditions | Product |

|---|---|---|

| Ethanol | H₂SO₄ catalyst, reflux | Ethyl 2-acetamidopropanoate |

| Benzyl alcohol | Ti(OiPr)₄ catalyst, toluene | Benzyl 2-acetamidopropanoate |

Methanol acts as a leaving group, replaced by larger alcohols under acid catalysis.

Amide Formation

Reaction with amines yields substituted amides:

textThis compound + Benzylamine → 2-Acetamido-N-benzylpropanamide + Methanol

This reaction proceeds via activation of the ester carbonyl by DCC/HOBt, enabling coupling with primary amines .

Oxidation Reactions

The acetamido side chain can undergo oxidative modifications:

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄, H₂SO₄ | Aqueous, 60°C | 2-Acetamidopropanedioic acid |

| Ozone (O₃) | CH₂Cl₂, −78°C | Fragmentation products |

Oxidation with KMnO₄ cleaves the α-C–H bond, forming a dicarboxylic acid derivative . Ozonolysis targets double bonds if present in modified derivatives.

Stability Under Irradiation

Studies on analogous esters show that γ-irradiation induces:

Key Mechanistic Insights

Propriétés

IUPAC Name |

methyl 2-acetamidopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-4(6(9)10-3)7-5(2)8/h4H,1-3H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGVVDYNRHNTCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60949461 |

Source

|

| Record name | N-(1-Methoxy-1-oxopropan-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26629-33-4 |

Source

|

| Record name | N-(1-Methoxy-1-oxopropan-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.